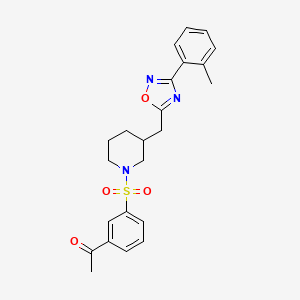
1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that incorporates an oxadiazole moiety, a piperidine ring, and a sulfonamide group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The oxadiazole ring is known for its diverse biological properties, making it a valuable scaffold in drug design.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities. This section summarizes findings related to the antimicrobial and anticancer properties of similar compounds.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives. For instance:
- Antibacterial Efficacy : Compounds with oxadiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives with piperidine moieties exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways. For example, certain oxadiazole derivatives were found to inhibit mycobacterial enoyl reductase (InhA), disrupting fatty acid biosynthesis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | IC50 = 10 µM |
| 2 | Escherichia coli | IC50 = 20 µM |
| 3 | Bacillus cereus | IC50 = 15 µM |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been extensively studied:
- Cytotoxicity : Research indicates that several oxadiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a series of oxadiazoles were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5e | MCF7 | 15.0 |
| 5f | HCT116 | 12.5 |
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
- Dhumal et al. (2016) : This study synthesized novel oxadiazole compounds and evaluated their antibacterial and anticancer activities. The most potent derivative showed significant inhibition against Mycobacterium bovis and demonstrated cytotoxicity against liver carcinoma cell lines .
- Paruch et al. (2020) : This research focused on the synthesis of piperidine-substituted oxadiazoles and their enhanced antibacterial properties compared to conventional antibiotics like vancomycin .
特性
IUPAC Name |
1-[3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-7-3-4-11-21(16)23-24-22(30-25-23)13-18-8-6-12-26(15-18)31(28,29)20-10-5-9-19(14-20)17(2)27/h3-5,7,9-11,14,18H,6,8,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXMEQQJSOYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













